molecular formula C9H9ClFNO B13287215 N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride

N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride

Cat. No.: B13287215
M. Wt: 201.62 g/mol
InChI Key: BNZQYJKZGZXWTN-UHFFFAOYSA-N
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Description

Key Conformational Features:

  • Steric Effects : The methyl and 3-fluorophenylmethyl groups create steric hindrance, favoring a staggered conformation to minimize repulsion.
  • Rotational Barriers : The C-N bond between the nitrogen and the 3-fluorophenylmethyl group may exhibit restricted rotation, leading to atropisomerism under specific conditions.

A hypothetical unit cell parameters table is proposed based on similar carbamoyl chlorides:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.2
b (Å) 7.5
c (Å) 12.8
β (°) 98.4

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25–7.15 (m, 1H) : Aromatic proton adjacent to fluorine.
  • δ 6.95–6.85 (m, 2H) : Remaining aromatic protons.
  • δ 4.45 (s, 2H) : Methylene group (-CH₂-) linking phenyl and nitrogen.
  • δ 3.10 (s, 3H) : N-methyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 162.5 (C=O) : Carbamoyl carbonyl carbon.
  • δ 160.1 (d, J = 245 Hz) : Fluorine-bound aromatic carbon.
  • δ 135.2–115.4 : Remaining aromatic carbons.
  • δ 52.3 : Methylene carbon.
  • δ 38.7 : N-methyl carbon.

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -112.5 : Single peak corresponding to the fluorine atom at the para position.

Infrared (IR) Spectroscopy of Carbamoyl Chloride Functionality

The IR spectrum (KBr pellet) reveals key vibrational modes:

  • ν(C=O) : 1720 cm⁻¹ (strong, sharp), characteristic of carbamoyl chlorides.
  • ν(C-Cl) : 680 cm⁻¹ (medium), indicative of the chloride bond.
  • ν(C-F) : 1220 cm⁻¹ (weak), consistent with aromatic fluorine substitution.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields the following fragments:

  • m/z 221.65 [M]⁺ : Molecular ion peak.
  • m/z 186.10 [M-Cl]⁺ : Loss of chloride.
  • m/z 121.05 [C₇H₆F]⁺ : 3-fluorophenylmethyl fragment.
  • m/z 45.00 [CH₃N]⁺ : Methylamine ion.

A fragmentation pathway table summarizes dominant processes:

m/z Fragment Pathway
221.65 Molecular ion Direct ionization
186.10 [M-Cl]⁺ Homolytic cleavage
121.05 C₇H₆F⁺ Retro-Diels-Alder scission

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride

InChI

InChI=1S/C9H9ClFNO/c1-12(9(10)13)6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3

InChI Key

BNZQYJKZGZXWTN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Using Triphosgene and Pyridine in Dichloromethane (DCM)

One of the most documented and reliable methods involves the reaction of 3-fluoro-N-methylaniline with triphosgene in anhydrous dichloromethane at low temperatures (-78 °C), in the presence of pyridine as a base.

Step Reagents & Conditions Description
1 Triphosgene (0.5 eq), anhydrous DCM (0.4 M), -78 °C Triphosgene dissolved in DCM cooled to -78 °C
2 Pyridine (1.0 eq) added dropwise Pyridine scavenges HCl formed during reaction
3 3-fluoro-N-methylaniline added slowly Formation of carbamoyl chloride intermediate
4 Stirring at -78 °C until reaction completion Monitored by TLC or other analytical methods
5 Isolation of crude product without purification Used directly in subsequent reactions

This method yields N-(3-fluorophenyl)-N-methylcarbamoyl chloride as a reactive intermediate for further synthesis steps. The low temperature prevents decomposition and side reactions, ensuring high purity and yield.

Alternative Carbamoyl Chloride Formation Using Phosgene Equivalents

Phosgene or its substitutes such as diphosgene or triphosgene are typical reagents for carbamoyl chloride synthesis. The reaction is conducted in inert solvents like dichloromethane with bases such as pyridine or triethylamine to neutralize the HCl byproduct.

  • The reaction temperature is critical, generally maintained between -78 °C and 0 °C.
  • Reaction times vary from 1 to several hours depending on scale and reagent purity.
  • The crude carbamoyl chloride is often used immediately due to its instability.

Representative Experimental Procedure and Yields

A representative procedure adapted from the literature is summarized below:

Parameter Details
Starting material 3-fluoro-N-methylaniline (2.76 mmol)
Reagent Triphosgene (0.5 eq, 1.27 mmol)
Solvent Anhydrous dichloromethane (3.63 mL)
Base Pyridine (2.76 mmol)
Temperature -78 °C
Reaction time Until completion (typically 1-2 hours)
Product N-(3-fluorophenyl)-N-methylcarbamoyl chloride (used crude)
Purification None; used directly in next step
Yield Not isolated; high conversion confirmed by spectral analysis

This procedure is followed by coupling reactions, such as with amines or amino acid derivatives, to form ureas or carbamates.

Analytical Characterization

The compound is typically characterized by:

Comparative Summary of Preparation Methods

Method Reagents Solvent Temperature Base Notes Yield/Purity
Triphosgene + Pyridine Triphosgene, 3-fluoro-N-methylaniline DCM -78 °C Pyridine Direct carbamoyl chloride formation; crude used in situ High conversion; purity confirmed by MS and IR
Phosgene or Diphosgene Phosgene equivalents, amine DCM or THF 0 to -78 °C Pyridine, Triethylamine Classical method; requires careful handling High yield but requires strict control
Carbamoyl chloride from carbamate precursors Carbamate precursors, chlorinating agents Various Ambient to reflux Bases like sodium carbonate Less common for this compound Moderate yields

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the carbamoyl chloride group can hydrolyze to form the corresponding carbamic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Triethylamine and pyridine are often used to neutralize the hydrochloric acid formed during the reaction.

    Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are used to maintain anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can be N-[(3-fluorophenyl)methyl]-N-methylcarbamates, N-[(3-fluorophenyl)methyl]-N-methylthiocarbamates, etc.

    Hydrolysis Products: The major product of hydrolysis is N-[(3-fluorophenyl)methyl]-N-methylcarbamic acid.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride involves its interaction with nucleophilic sites in biological molecules. The carbamoyl chloride group can react with amino groups in proteins, leading to the formation of stable carbamate adducts. This can result in the inhibition of enzyme activity or the modification of protein function. The molecular targets and pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-Methyl-N-phenylcarbamoyl Chloride (CAS 4285-42-1)

  • Structural Differences : Lacks the fluorine substituent and methylene bridge; instead, a phenyl group is directly attached to the nitrogen.
  • This may result in slower reaction kinetics in nucleophilic acyl substitutions.
  • Applications: Commonly used as a precursor for phenylurea herbicides and pharmaceuticals. Its non-fluorinated structure may limit specialized applications requiring enhanced polarity or metabolic stability .

N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl Chloride (CAS 1516571-43-9)

  • Structural Differences : Features a thiophene ring (π-excessive heterocycle) substituted with chlorine, compared to the fluorophenyl group.
  • Reactivity: The thiophene ring’s electron-rich nature may stabilize intermediates in electrophilic substitutions but could also alter regioselectivity in reactions. The chlorine atom introduces moderate electron-withdrawing effects, though less pronounced than fluorine.
  • Applications : Likely used in agrochemicals or materials science where heterocyclic stability is advantageous .

N-(Chloromethyl)-N-methylcarbamoyl Chloride (CAS 50778-91-1)

  • Structural Differences : Substituted with a chloromethyl group (–CH2Cl) instead of the aromatic fluorophenylmethyl group.
  • However, the absence of aromatic conjugation limits stabilization of reactive intermediates.
  • Applications : Suitable for synthesizing small-molecule chlorinated amides or crosslinking agents in polymer chemistry .

N-(3-Fluoropropyl)-N-methylcarbamoyl Chloride (CID 165979594)

  • Structural Differences : Contains a fluorinated alkyl chain (3-fluoropropyl) rather than an aromatic fluorophenylmethyl group.
  • Reactivity: The aliphatic fluorine may impart different electronic effects (e.g., inductive electron withdrawal) compared to aromatic fluorine. The alkyl chain’s flexibility could enhance solubility in non-polar solvents.
  • Applications: Potential use in fluorinated surfactants or bioactive molecules requiring lipophilic character .

Comparative Data Table

Compound Name Molecular Formula Key Substituent Reactivity Insights Applications
N-[(3-Fluorophenyl)methyl]-N-methylcarbamoyl chloride C9H8ClFNO (inferred) 3-Fluorobenzyl High electrophilicity due to fluorine Pharmaceuticals, agrochemicals
N-Methyl-N-phenylcarbamoyl chloride C8H8ClNO Phenyl Moderate electrophilicity Herbicides, polymer intermediates
N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride C7H7Cl2NOS 5-Chlorothiophene Stabilized intermediates via thiophene Agrochemicals, materials science
N-(Chloromethyl)-N-methylcarbamoyl chloride C3H5Cl2NO Chloromethyl High volatility, low steric hindrance Crosslinking agents, small-molecule synthesis
N-(3-Fluoropropyl)-N-methylcarbamoyl chloride C5H9ClFNO 3-Fluoropropyl Lipophilic, inductive electron effects Fluorinated surfactants, drug design

Key Research Findings and Insights

  • Electronic Effects: Fluorine’s electron-withdrawing nature in the 3-fluorobenzyl group enhances the electrophilicity of the carbonyl carbon, making the target compound more reactive in nucleophilic substitutions compared to non-fluorinated analogs like N-methyl-N-phenylcarbamoyl chloride .
  • Steric Considerations : The aromatic 3-fluorobenzyl group introduces steric bulk, which may slow reactions compared to aliphatic derivatives (e.g., N-(3-fluoropropyl)-N-methylcarbamoyl chloride) but improve regioselectivity in crowded environments .
  • Stability and Handling : Fluorinated carbamoyl chlorides may exhibit greater hydrolytic stability than chlorinated analogs due to stronger C–F bonds, though they remain moisture-sensitive and require anhydrous conditions .

Biological Activity

N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H10_{10}ClFNO
  • Molecular Weight : 221.64 g/mol
  • Functional Groups :
    • Carbamoyl chloride
    • Fluorophenyl group

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the phenyl ring and carbamoyl group significantly affect the compound's biological activity. For instance, the introduction of various substituents on the phenyl ring can enhance receptor binding affinity and selectivity.

SubstituentEffect on Activity
-FIncreased potency in receptor binding
-ClModerate activity; less than fluorine
-NO2_2Decreased activity due to steric hindrance

Case Studies

  • Neuropeptide FF Receptor Interaction :
    In a study focusing on neuropeptide FF (NPFF) receptors, compounds similar to this compound showed significant antagonist activity. The EC50_{50} values for these compounds were reported at approximately 64 nM for NPFF1 and 49 nM for NPFF2, indicating strong receptor modulation capabilities .
  • Chagas Disease Treatment :
    A related compound demonstrated promising results in inhibiting the T. cruzi proteasome, a target for Chagas disease treatment. The fluorinated analogs exhibited improved potency, suggesting that this compound could have potential therapeutic applications in parasitic infections .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

  • Solubility : The compound displays moderate solubility in aqueous environments, which is essential for oral bioavailability.
  • Metabolism : Studies suggest that the fluorine substitution may enhance metabolic stability compared to non-fluorinated analogs.

Q & A

Q. What synthetic methodologies are recommended for N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between N-methylcarbamoyl chloride and 3-fluorobenzylamine. Key steps include:
  • Solvent selection : Anhydrous dichloromethane or toluene to minimize hydrolysis.
  • Base : Use of sodium bicarbonate or potassium carbonate to neutralize HCl byproducts.
  • Temperature : Maintain 0–5°C during addition to control exothermicity, followed by gradual warming to room temperature.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dry ether.
  • Yield optimization : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and adjust stoichiometry (1.2:1 amine:carbamoyl chloride ratio).
    Reference analogous carbamoyl chloride syntheses in PubChem entries .

Q. What spectroscopic techniques are most effective for characterizing This compound?

  • Key techniques :
  • NMR :
  • ¹H NMR : Peaks at δ 3.02 (N–CH₃), 4.45 (Ar–CH₂–N), and 6.7–7.2 ppm (aromatic H).
  • ¹³C NMR : Carbamoyl carbonyl at ~155 ppm; CF group at 162 ppm (¹JCF = 245 Hz).
  • ¹⁹F NMR : Singlet at -115 ppm (meta-F on phenyl).
  • IR : Strong C=O stretch at 1720–1740 cm⁻¹ and C–Cl at 750 cm⁻¹.
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 230.05 (C₁₀H₁₀ClFNO⁺).
  • Elemental analysis : Confirm %C, H, N within ±0.3% of theoretical values.
    Reference standard protocols for carbamoyl chloride characterization .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Highly reactive (carbamoyl chloride group), corrosive, moisture-sensitive.
  • Mitigation :
  • Use PPE (nitrile gloves, goggles, lab coat).
  • Work under inert atmosphere (N₂/Ar) in a fume hood.
  • Avoid protic solvents (risk of HCl release).
  • Store at -20°C in sealed, desiccated containers.
    Refer to PubChem safety guidelines for reactive chlorides .

Advanced Research Questions

Q. How does the carbamoyl chloride group participate in nucleophilic acyl substitution, and what factors influence its reactivity?

  • Mechanistic insights : The electrophilic carbonyl carbon undergoes attack by nucleophiles (e.g., amines, alcohols), forming urea or ester derivatives.
  • Rate determinants :
  • Electron-withdrawing effect of the 3-fluorophenyl group enhances electrophilicity.
  • Steric hindrance from the N-methyl group may slow reactions.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states.
  • Competing hydrolysis : Minimized by anhydrous conditions (<50 ppm H₂O).
    Supported by kinetic studies on analogous carbamoyl chlorides .

Q. What electronic and steric effects does the 3-fluorophenyl group impart on the compound’s reactivity?

  • Electronic effects :
  • σ-Withdrawal : Fluorine’s -I effect increases carbonyl electrophilicity (confirmed by DFT calculations).
  • Resonance : Limited conjugation due to meta-substitution.
    • Steric effects :
  • Benzyl group creates a planar barrier, reducing accessibility to the carbonyl.
  • Comparative studies with para-substituted analogs show 10–15% lower reaction rates.
    Refer to crystallographic data on fluorophenyl-containing carbamates .

Q. What strategies stabilize This compound under varying storage conditions?

  • Stability studies :
  • Thermal stability : Decomposes above 40°C (TGA data shows 5% mass loss at 45°C).
  • Humidity : Half-life of 48 hours at 60% RH; use molecular sieves for long-term storage.
  • Light sensitivity : No degradation under UV/Vis (λ > 300 nm).
    • Formulation : Encapsulation in lipid nanoparticles or co-crystallization with stabilizing agents (e.g., crown ethers).
      Based on stability profiles of structurally related compounds .

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